

# Physical and chemical properties of 2-Chloro-6-fluorophenol

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## Compound of Interest

Compound Name: 2-Chloro-6-fluorophenol

Cat. No.: B3420950

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An In-depth Technical Guide to **2-Chloro-6-fluorophenol**

## Introduction

**2-Chloro-6-fluorophenol** is a halogenated aromatic organic compound that has garnered significant attention within the scientific community. Its unique substitution pattern, featuring both chlorine and fluorine atoms ortho to a hydroxyl group, imparts a distinct set of physical and chemical properties. These characteristics make it a highly valuable and versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.<sup>[1]</sup> This guide provides a comprehensive overview of **2-Chloro-6-fluorophenol**, detailing its physicochemical properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development.

## Compound Identification and Molecular Structure

Correctly identifying a chemical compound is the foundational step for any scientific investigation. **2-Chloro-6-fluorophenol** is cataloged under CAS number 2040-90-6.<sup>[2]</sup> Its molecular structure is key to understanding its behavior. The presence of electronegative fluorine and chlorine atoms, along with the acidic hydroxyl group on the benzene ring, creates a unique electronic and steric environment that dictates its reactivity and physical properties.<sup>[3]</sup>

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pos="-0.8,-2!"]; C4 [label="C", pos="0.8,-2!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C",  
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```

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[label="H", pos="0.8,2.9!", fontcolor="#4285F4"];
```

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// Aromatic ring bonds C1 -- C6; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6;
```

```
// Double bonds in the ring edge [style=double]; C6 -- C1; C2 -- C1; C5 -- C4;
```

```
// Substituent bonds edge [style=solid]; C5 -- Cl; C2 -- F; C1 -- O; O -- H; }
```

Caption: Molecular Structure of **2-Chloro-6-fluorophenol**.

Table 1: Compound Identification

Identifier	Value	Source(s)
CAS Number	<b>2040-90-6</b>	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>6</sub> H <sub>4</sub> ClFO	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	146.55 g/mol	<a href="#">[4]</a> <a href="#">[6]</a>
IUPAC Name	2-chloro-6-fluorophenol	<a href="#">[2]</a>
Synonyms	6-Chloro-2-fluorophenol, 2-Fluoro-6-chlorophenol	<a href="#">[2]</a> <a href="#">[7]</a> <a href="#">[8]</a>
InChI Key	QIAQIYQASAWZPP-UHFFFAOYSA-N	<a href="#">[9]</a> <a href="#">[10]</a>

| SMILES | Oc1c(F)cccc1Cl | [\[4\]](#)[\[10\]](#) |

## Physicochemical Properties

The physical and chemical properties of **2-Chloro-6-fluorophenol** are summarized below. These properties are crucial for designing experimental conditions, including solvent selection,

reaction temperature, and purification methods. The compound typically appears as a powder or crystal.[7]

Table 2: Physical and Chemical Properties

Property	Value	Source(s)
Melting Point	62-65 °C	[7][11]
Boiling Point	160.6 ± 20.0 °C (Predicted)	[7]
Density	1.408 ± 0.06 g/cm <sup>3</sup> (Predicted)	[7][8]
pKa	8.24 (Predicted)	[7]
logP (Octanol/Water)	2.185 (Calculated)	[9]
Water Solubility	log10WS = -2.04 (Calculated)	[9]
Flash Point	>110 °C	[12]
Appearance	Powder to crystal; Clear, very slight yellow	[7][8]

| Solubility | Soluble in Methanol [[7] |

## Acidity and Electronic Effects

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. In **2-Chloro-6-fluorophenol**, both halogen substituents are electron-withdrawing through the inductive effect (-I effect), which helps to stabilize the negative charge on the phenoxide ion, thereby increasing acidity compared to unsubstituted phenol (pKa ≈ 10).[13] However, halogens also exhibit an electron-donating resonance effect (+R effect). For fluorine, the -I effect is strong, but its +R effect can also be significant due to effective orbital overlap with the carbon of the benzene ring.[13] The interplay of these electronic effects from two different halogens in ortho positions results in its specific pKa value.

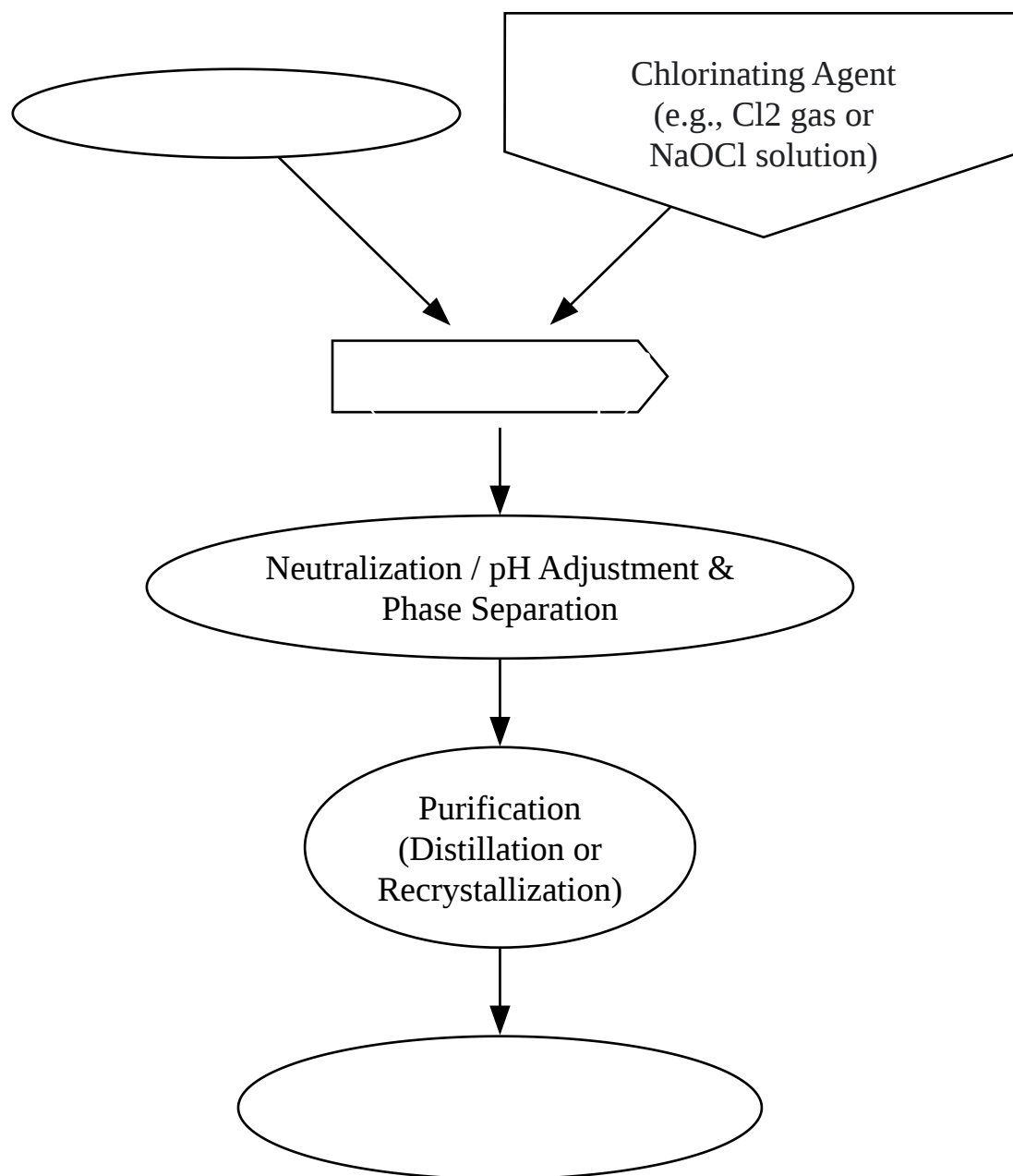
## Synthesis Methodologies

**2-Chloro-6-fluorophenol** is an important chemical intermediate, and its synthesis is of significant industrial interest.<sup>[14]</sup> A common and cost-effective method involves the direct chlorination of 2-fluorophenol.<sup>[14][15]</sup> Another approach involves sulfonation, followed by chlorination and hydrolysis to achieve higher yields and better regioselectivity.<sup>[15]</sup>

## Experimental Protocol: Chlorination of 2-Fluorophenol

This protocol describes a general method for the synthesis of **2-Chloro-6-fluorophenol**.

- **Preparation:** In a suitable reactor equipped with a stirrer, thermometer, and gas inlet, dissolve 2-fluorophenol in an appropriate solvent.
- **Chlorination:** Cool the solution and introduce chlorine gas at a controlled rate while maintaining the temperature.<sup>[16]</sup> A slight excess of chlorine is typically used to ensure complete reaction.
- **Alternative Chlorinating Agent:** A sodium hypochlorite solution can be slowly added to the 2-fluorophenol in the reactor at a controlled temperature (e.g., 0-77 °C).<sup>[14]</sup>
- **Workup:** After the reaction is complete, neutralize the excess acid. If using sodium hypochlorite, adjust the pH to 5-6.5 with dilute hydrochloric acid to separate the organic phase.<sup>[14]</sup>
- **Purification:** The crude product is then purified, typically by distillation or recrystallization, to yield pure **2-Chloro-6-fluorophenol**.<sup>[14]</sup>



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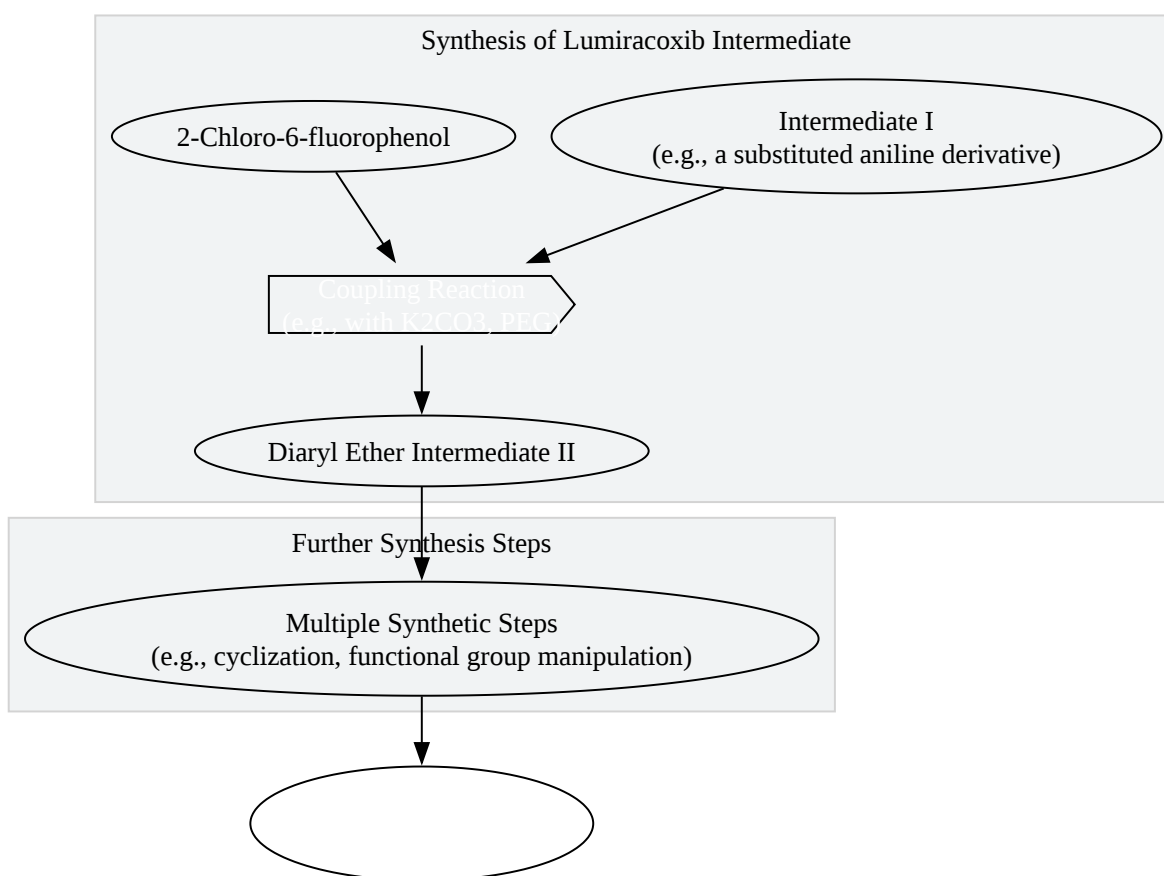
Caption: General workflow for the synthesis of **2-Chloro-6-fluorophenol**.

## Chemical Reactivity and Applications

The true value of **2-Chloro-6-fluorophenol** lies in its utility as a building block for high-value molecules. It is a key intermediate in the production of pharmaceuticals and agrochemicals, such as herbicides and fungicides.[1]

## Pharmaceutical Synthesis

**2-Chloro-6-fluorophenol** is a crucial precursor in the synthesis of several anti-inflammatory and analgesic drugs.[1] A notable example is its use in the production of Lumiracoxib, a selective COX-2 inhibitor. The synthesis involves reacting **2-Chloro-6-fluorophenol** with another intermediate to form a diaryl ether, which is a core structure in the final drug molecule. [14]



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Caption: Role of **2-Chloro-6-fluorophenol** in pharmaceutical synthesis.

## Spectroscopic Analysis

Spectroscopic data is essential for structure elucidation and purity confirmation.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and a distinct signal for the hydroxyl proton. The aromatic protons will exhibit complex splitting patterns (multiplets) due to coupling with each other and with the fluorine atom. The exact chemical shifts depend on the solvent used.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons. The carbons directly bonded to the chlorine, fluorine, and oxygen atoms will have characteristic chemical shifts. For example, a derivative showed the carbon bonded to fluorine as a doublet with a large coupling constant ( $J = 248.2 \text{ Hz}$ ).[\[8\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. A broad peak in the  $3200\text{-}3600 \text{ cm}^{-1}$  region corresponds to the O-H stretching of the hydroxyl group. C-O stretching will appear around  $1200 \text{ cm}^{-1}$ . Aromatic C-H and C=C stretching bands will also be present.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion ( $\text{M}^+$ ) peak at  $m/z$  146. A characteristic ( $\text{M}+2$ ) peak with approximately one-third the intensity of the  $\text{M}^+$  peak will also be observed, which is indicative of the presence of a single chlorine atom.[\[5\]](#)

## Safety and Handling

**2-Chloro-6-fluorophenol** is a hazardous substance and must be handled with appropriate safety precautions.

- GHS Hazard Classification: The compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause genetic defects.[\[2\]](#)[\[3\]](#)[\[6\]](#) It is also suspected of damaging fertility and is toxic to aquatic life with long-lasting effects.[\[2\]](#)[\[3\]](#)
- Precautionary Measures:
  - Handling: Handle in a well-ventilated area.[\[17\]](#) Wear suitable protective clothing, gloves, and eye/face protection.[\[3\]](#)[\[18\]](#) Avoid formation of dust and aerosols.[\[17\]](#)

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] Keep away from incompatible materials. The recommended storage temperature is room temperature under an inert atmosphere.[4][7]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[18]

## Conclusion

**2-Chloro-6-fluorophenol** is a compound of significant scientific and industrial importance. Its distinct physicochemical properties, stemming from its unique halogen substitution pattern, make it a critical building block in the synthesis of complex organic molecules. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development, particularly in the creation of novel pharmaceuticals and agrochemicals.

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